molecular formula C12H12BrNO B1379921 4-bromo-1-isopropyl-1H-indole-3-carbaldehyde CAS No. 1350760-29-0

4-bromo-1-isopropyl-1H-indole-3-carbaldehyde

Cat. No. B1379921
M. Wt: 266.13 g/mol
InChI Key: OJJOEGFZFFFMEM-UHFFFAOYSA-N
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Description

“4-bromo-1-isopropyl-1H-indole-3-carbaldehyde” is a chemical compound with the molecular formula C12H12BrNO . It is a derivative of 1H-Indole-3-carboxaldehyde, which is a key intermediate for the preparation of biologically active compounds and indole alkaloids .


Synthesis Analysis

1H-Indole-3-carboxaldehyde and its derivatives, including “4-bromo-1-isopropyl-1H-indole-3-carbaldehyde”, are important precursors for the synthesis of diverse heterocyclic derivatives. Their carbonyl groups facilely undergo C–C and C–N coupling reactions and reductions .

Scientific Research Applications

Multicomponent Reactions (MCRs)

  • Field : Organic Chemistry
  • Application : 1H-Indole-3-Carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures. They are used in inherently sustainable multicomponent reactions .
  • Method : MCRs are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .
  • Results : MCRs are generally high-yielding, operationally friendly, time- and cost-effective .

Synthesis of Biologically Active Compounds

  • Field : Medicinal and Pharmaceutical Chemistry
  • Application : The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
  • Method : The investigation of novel methods of synthesis have attracted the attention of the chemical community .
  • Results : Indoles, both natural and synthetic, show various biologically vital properties .

Inhibition of GSK-3

  • Field : Biochemistry
  • Application : 4-Bromoindole is a potential inhibitor of GSK-3 .
  • Method : It is used as pharmaceutical intermediates .
  • Results : The specific outcomes of this application are not mentioned in the source .

Antifungal Properties

  • Field : Biochemistry
  • Application : Indole-3-carbaldehyde has antifungal properties and partially accounts for the protection from chytridiomycosis seen in amphibian species which carry Janthinobacterium lividum on their skin .
  • Method : The specific methods of application or experimental procedures are not mentioned in the source .
  • Results : The specific outcomes of this application are not mentioned in the source .

Synthesis of Azepinoindoles and Spiroindolines

  • Field : Organic Chemistry
  • Application : 4-Bromo-1H-indole-3-carbaldehyde has been explored as a key building block for a post-Ugi assembly of azepinoindoles and spiroindolines .
  • Method : The corresponding Ugi adducts were successfully employed in palladium-catalyzed reductive Heck cyclization producing a range of azepinoindoles .
  • Results : The specific outcomes of this application are not mentioned in the source .

Synthesis of Imidazole Containing Compounds

  • Field : Medicinal and Pharmaceutical Chemistry
  • Application : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
  • Method : The specific methods of application or experimental procedures are not mentioned in the source .
  • Results : The specific outcomes of this application are not mentioned in the source .

Antifungal Properties

  • Field : Biochemistry
  • Application : Indole-3-carbaldehyde has antifungal properties and partially accounts for the protection from chytridiomycosis seen in amphibian species which carry Janthinobacterium lividum on their skin .
  • Method : The specific methods of application or experimental procedures are not mentioned in the source .
  • Results : The specific outcomes of this application are not mentioned in the source .

Synthesis of Azepinoindoles and Spiroindolines

  • Field : Organic Chemistry
  • Application : 4-Bromo-1H-indole-3-carbaldehyde has been explored as a key building block for a post-Ugi assembly of azepinoindoles and spiroindolines .
  • Method : The corresponding Ugi adducts were successfully employed in palladium-catalyzed reductive Heck cyclization producing a range of azepinoindoles .
  • Results : The specific outcomes of this application are not mentioned in the source .

Synthesis of Imidazole Containing Compounds

  • Field : Medicinal and Pharmaceutical Chemistry
  • Application : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
  • Method : The specific methods of application or experimental procedures are not mentioned in the source .
  • Results : The specific outcomes of this application are not mentioned in the source .

properties

IUPAC Name

4-bromo-1-propan-2-ylindole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO/c1-8(2)14-6-9(7-15)12-10(13)4-3-5-11(12)14/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJJOEGFZFFFMEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C2=C1C=CC=C2Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701219609
Record name 4-Bromo-1-(1-methylethyl)-1H-indole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701219609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-1-isopropyl-1H-indole-3-carbaldehyde

CAS RN

1350760-29-0
Record name 4-Bromo-1-(1-methylethyl)-1H-indole-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1350760-29-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1-(1-methylethyl)-1H-indole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701219609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Cesium carbonate (873 mg, 12.68 mmol) was added to a solution of 4-bromo-1H-indole-3-carboxaldehyde (200 mg, 0.893 mmol) in DMF (2.0 mL) and the mixture was stirred at room temperature for 10 minutes. Then 2-iodopropane (0.179 ml, 1.785 mmol) was added and the solution was stirred for 80° C. for 2 hours. The solution was cooled to room temperature and then partitioned between ethyl acetate and water and extracted twice with ethyl acetate. The organic layers were washed twice with water and brine, dried over sodium sulfate, filtered and concentrated under reduced pressure to give the crude title intermediate (175 mg).
Quantity
873 mg
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.179 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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